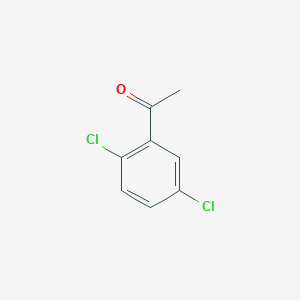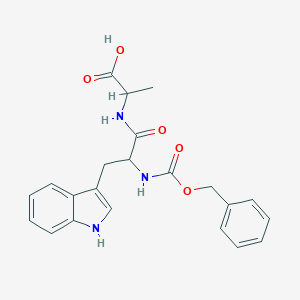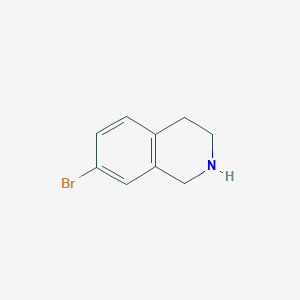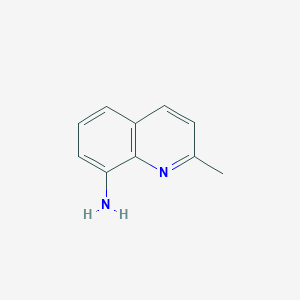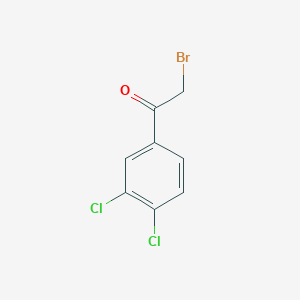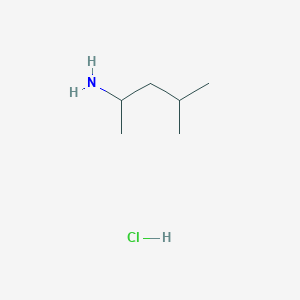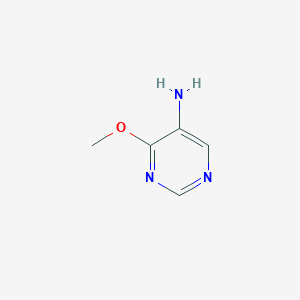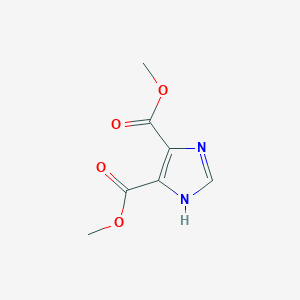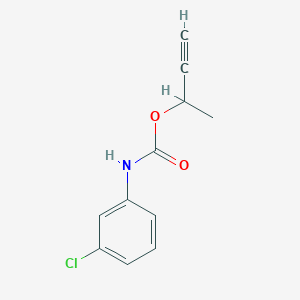
Beta-farneseno
Descripción general
Descripción
(E)-beta-farnesene is a natural product found in Humulus lupulus, Malus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Producción de biocombustibles
Beta-farneseno: es un precursor prometedor para la producción de biocombustibles, particularmente como aditivo para combustible de avión. Su producción por la bacteria Cupriavidus necator demuestra el potencial para la síntesis sostenible de biocombustibles. Esta bacteria puede crecer en sustratos hetero- y autotróficos, lo que la convierte en un huésped versátil para la producción a escala industrial .
Industria farmacéutica
La industria farmacéutica se beneficia del This compound debido a sus propiedades antibacterianas. Ha demostrado eficacia contra diversas cepas bacterianas, especialmente cuando se combina con antibióticos como cefepime, mejorando su efectividad . Esta sinergia podría conducir a nuevos tratamientos para infecciones resistentes a los antibióticos.
Investigación del cáncer
La investigación ha indicado que el This compound puede tener propiedades que ayudan a combatir las bacterias carcinógenas . Esto abre posibles vías para la investigación en prevención del cáncer, donde podría utilizarse para desarrollar tratamientos que se dirijan a los agentes causantes del cáncer.
Ingeniería genética y optimización de la fermentación
This compound: la producción se ha mejorado mediante la ingeniería genética y la optimización de la fermentación. Por ejemplo, la sobreexpresión del gen relacionado con la síntesis de coenzima A pantotenato quinasa y la adición de vitaminas solubles en agua en el medio de cultivo aumentaron significativamente el título de This compound . Esto demuestra el potencial del compuesto para la producción a gran escala a través de avances biotecnológicos.
Mecanismo De Acción
Target of Action
Beta-Farnesene, an acyclic sesquiterpene compound, primarily targets the olfactory system of aphids . It interacts with odorant binding proteins (OBPs) and olfactory receptors (ORs) in the aphid olfactory system .
Mode of Action
The interaction of Beta-Farnesene with its targets results in a warning signal among aphids . This alarm pheromone causes aphids to disperse rapidly, thereby reducing the density of aphid populations on plants .
Biochemical Pathways
Beta-Farnesene is produced through the mevalonate pathway . Overexpression of mevalonate pathway genes and screening of beta-Farnesene synthase can increase the production of beta-Farnesene . Additionally, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium can further enhance the production of beta-Farnesene .
Result of Action
The primary molecular effect of Beta-Farnesene is the dispersion of aphid populations, reducing their density on plants . This can have significant benefits for agriculture, as it can help to control aphid populations and reduce the spread of aphid-borne diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Beta-Farnesene. For example, the production of Beta-Farnesene can be influenced by the addition of certain amino acids/nucleobases . .
Análisis Bioquímico
Biochemical Properties
Beta-Farnesene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) has been shown to increase the beta-Farnesene titer .
Cellular Effects
Beta-Farnesene influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The changes in intracellular metabolites in the beta-Farnesene titer-increased group were analyzed using non-targeted metabolomics .
Molecular Mechanism
The molecular mechanism of beta-Farnesene involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The overexpression of mevalonate pathway genes and screening of beta-Farnesene synthase resulted in a beta-Farnesene titer of 245 mg L −1 in glucose media .
Temporal Effects in Laboratory Settings
Over time, the effects of beta-Farnesene can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the beta-Farnesene titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .
Metabolic Pathways
Beta-Farnesene is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. The overexpression of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and beta-Farnesene synthase further increased the titer of beta-Farnesene to 470 mg L −1 .
Propiedades
IUPAC Name |
7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860230 | |
| Record name | 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77129-48-7 | |
| Record name | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77129-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




